Scientific Field: Biochemistry
Summary of the Application: “3-Cyclohexyl-1-propylsulfonic acid” (CXS) has been identified in the crystal structure of IRG1 from Bacillus subtilis (bsIRG1), an enzyme involved in the production of itaconate Itaconate is an immunometabolite with antibacterial, antiviral, immunoregulatory, and tumor-promoting activities
Methods of Application or Experimental Procedures: The researchers solved the structure of bsIRG1 and showed that IRG1 adopts either a closed or an open conformation An in silico docking simulation showed that only the open form of IRG1 can accommodate the substrate The most energetically favorable position of cis-aconitate in the active site of bsIRG1 involved the localization of C2 and C5 of cis-aconitate into the H102 region and H151 region of bsIRG1, respectively
Results or Outcomes: Based on the structural study of bsIRG1, compared with IDS epimerase, and in silico docking simulation, the researchers proposed two tentative enzymatic reaction mechanisms of IRG1, a two-base model and a one-base model
CAPS, or 3-Cyclohexyl-1-propylsulfonic acid, is a sulfonic acid derivative that serves as a buffering agent and stabilizer in various chemical and biological applications. Its molecular formula is C9H19NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. CAPS is particularly notable for its ability to maintain pH stability in biochemical assays, making it a valuable compound in laboratory settings .
These reactions highlight CAPS's versatility in chemical synthesis and its role in maintaining stable conditions during biochemical experiments.
CAPS exhibits several biological activities that make it suitable for use in various assays:
The synthesis of CAPS typically involves the following steps:
This method ensures a high yield of the desired compound while minimizing byproducts.
CAPS has a wide range of applications across various fields:
These applications underscore the compound's versatility and importance in both research and industry.
Studies on CAPS interactions reveal its compatibility with various biomolecules:
These interactions highlight the compound's role as a critical component in many biochemical processes.
Several compounds share similarities with CAPS, particularly in their buffering capabilities or structural characteristics. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(N-Morpholino)ethanesulfonic acid | C7H15NO4S | Commonly used buffer with a higher pKa (~7.2). |
3-(N,N-Dimethylamino)propane sulfonic acid | C8H17N2O3S | Known for excellent solubility; often used in biological assays. |
N-[Tris(hydroxymethyl)methyl]glycine | C4H11NO6 | A widely used buffer with a pKa around 8.1; suitable for physiological studies. |
The uniqueness of CAPS lies in its specific structure that allows it to maintain stable pH levels while being less toxic compared to some other buffers. Its ability to stabilize proteins further distinguishes it from similar compounds.
Irritant